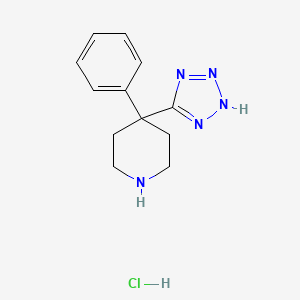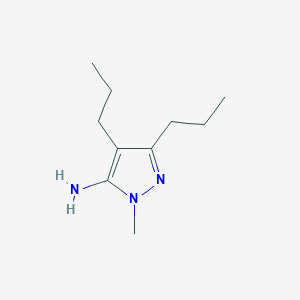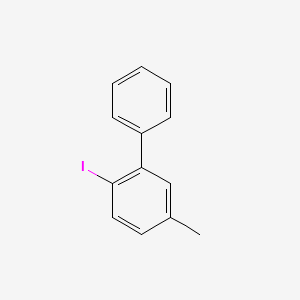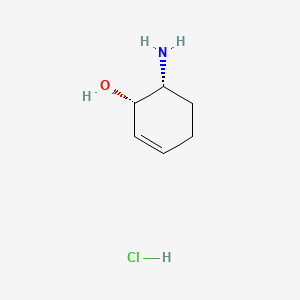
(3-Methoxyprop-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-en-2-yl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a methoxypropenyl reagent. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are typically carried out under an inert atmosphere to prevent oxidation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-Methoxyprop-1-en-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Industry: Used in the development of advanced materials and sensors due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Methoxyprop-1-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Cyclobutylboronic acid: Known for its instability in air.
Pinacol boronic esters: Often used as protective groups in carbohydrate chemistry.
Uniqueness
(3-Methoxyprop-1-en-2-yl)boronic acid is unique due to its methoxypropenyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds in a controlled manner .
Properties
Molecular Formula |
C4H9BO3 |
|---|---|
Molecular Weight |
115.93 g/mol |
IUPAC Name |
3-methoxyprop-1-en-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO3/c1-4(3-8-2)5(6)7/h6-7H,1,3H2,2H3 |
InChI Key |
JWYYMDMLKMGNEP-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)


![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)

